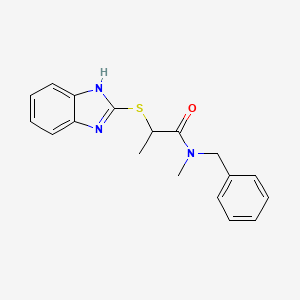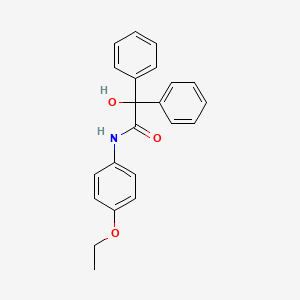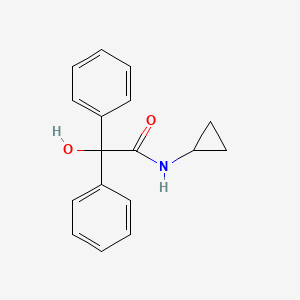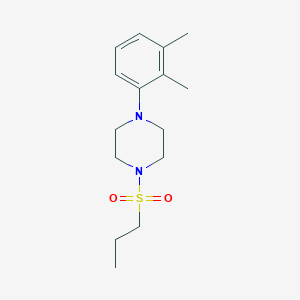
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide, also known as BISMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BISMP is a benzimidazole derivative that has been synthesized through a series of laboratory procedures. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to be particularly effective against drug-resistant strains of bacteria and cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is its broad spectrum of activity against various microorganisms and cancer cells. This compound has also been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is its limited solubility in water, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide. One potential direction is the development of new drugs based on this compound. 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been shown to exhibit activity against drug-resistant strains of bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anticancer drugs. Another potential direction is the investigation of the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide. Further research is needed to fully understand how this compound works at the molecular level. Finally, there is a need for further investigation into the potential side effects of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide involves the reaction of 2-mercaptobenzimidazole with N-benzyl-N-methylpropanamide in the presence of a base catalyst. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then further reacted to yield the final product. The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been optimized to yield a high purity compound that can be used in various scientific applications.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to exhibit significant biological activity, making it a promising candidate for further investigation. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to exhibit activity against certain viruses, making it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(17(22)21(2)12-14-8-4-3-5-9-14)23-18-19-15-10-6-7-11-16(15)20-18/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSQOYNVOQPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)
![[2-(2,5-difluorophenyl)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468682.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)